

# 3-(3-Methoxyphenoxy)propylamine chemical properties and structure

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## Compound of Interest

Compound Name:	3-(3-Methoxyphenoxy)propylamine
Cat. No.:	B1309809

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## An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propylamine

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(3-Methoxyphenoxy)propylamine**, a versatile chemical intermediate with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Core Chemical Properties and Structure

**3-(3-Methoxyphenoxy)propylamine** is a substituted aromatic amine with a distinct molecular architecture that lends itself to a variety of chemical transformations. Its core structure consists of a propylamine backbone linked to a methoxy-substituted phenoxy group.

Structure:

- IUPAC Name: 3-(3-methoxyphenoxy)propan-1-amine[1][2][3]
- CAS Number: 6451-26-9[1][2][3][4]
- SMILES: NCCCOC1=CC=CC(OC)=C1[4]

The structural attributes of **3-(3-Methoxyphenoxy)propylamine** are foundational to its chemical behavior and potential applications. The primary amine group provides a site for nucleophilic reactions, while the aromatic ring can undergo electrophilic substitution. The ether linkage and the methoxy group influence the compound's solubility and electronic properties.

## Quantitative Chemical Data

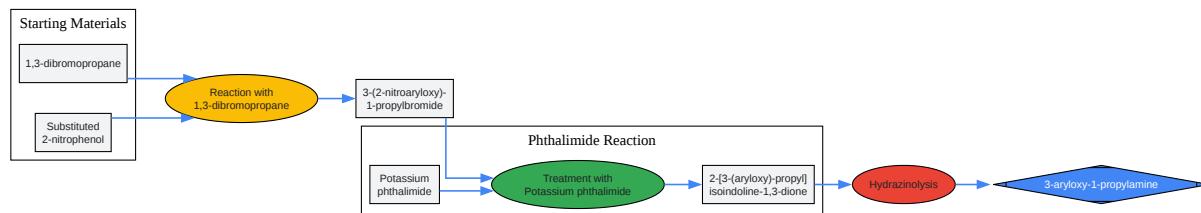
The following table summarizes the key quantitative properties of **3-(3-Methoxyphenoxy)propylamine**.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	181.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	164-165 °C (at 13 Torr)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.040 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
pKa	9.58 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols: Synthesis of **3-(3-Methoxyphenoxy)propylamine**

A documented method for the synthesis of 3-aryloxy-1-propylamines, including **3-(3-Methoxyphenoxy)propylamine**, involves a multi-step process.[\[6\]](#) The general workflow is outlined below.

### Workflow for the Synthesis of **3-(3-Methoxyphenoxy)propylamine**

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Caption: A generalized workflow for the synthesis of 3-aryloxy-1-propylamines.

#### Detailed Methodology:

- **Synthesis of 3-(2-nitroaryloxy)-1-propylbromides:** Substituted 2-nitrophenol is reacted with 1,3-dibromopropane.[6] This reaction can be carried out under conventional heating or microwave irradiation, with the latter significantly accelerating the reaction rate and improving yields.[6]
- **Formation of the Phthalimide Adduct:** The resulting 3-(2-nitroaryloxy)-1-propylbromide is then treated with potassium phthalimide to produce 2-[3-(aryloxy)-propyl]isoindoline-1,3-dione.[6]
- **Hydrazinolysis to Yield the Final Product:** The final step involves the hydrazinolysis of the phthalimide derivative to yield the target 3-aryloxy-1-propylamine.[6]

The structures of all intermediate and final products are typically characterized using spectroscopic methods such as FTIR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS.[6]

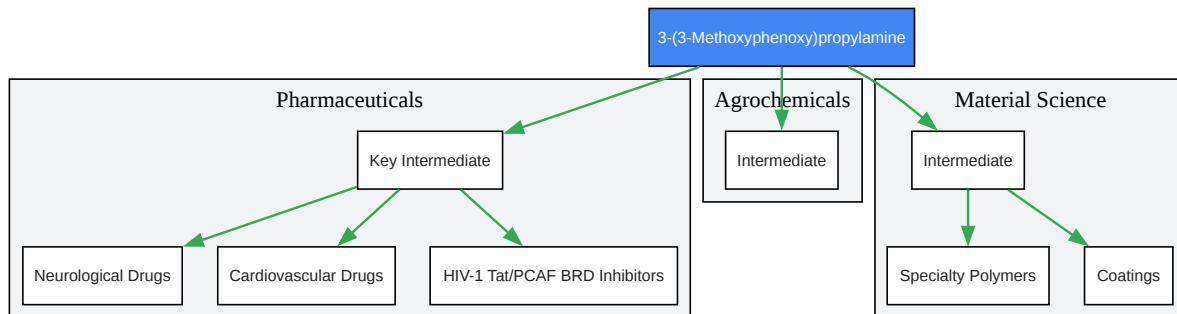
## Biological Activity and Applications

**3-(3-Methoxyphenoxy)propylamine** and its derivatives are of interest in medicinal chemistry. It is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly

those targeting neurological and cardiovascular conditions.<sup>[7]</sup> Its structural motifs allow for the creation of molecules designed to interact with specific biological receptors.<sup>[7]</sup>

Notably, derivatives of 3-aryloxy-1-propylamine have been synthesized and investigated as inhibitors of the HIV-1 Tat/PCAF BRD interaction, highlighting their potential in the development of novel antiviral therapies.<sup>[6]</sup> The biological activity of these compounds is often assessed using in vitro assays such as ELISA.<sup>[6]</sup> Beyond pharmaceuticals, this compound also finds applications in the development of agrochemicals and in material science for creating specialty polymers and coatings.<sup>[7]</sup>

## Logical Relationship of Applications



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